Pyridin-3-yl pyrrolidine-1-carboxylate
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Overview
Description
Pyridin-3-yl pyrrolidine-1-carboxylate is a heterocyclic compound that combines a pyridine ring with a pyrrolidine ring through a carboxylate linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl pyrrolidine-1-carboxylate typically involves multi-step reactions. One common method includes the esterification of nicotinic acid to form an intermediate, followed by oxidation and nucleophilic substitution reactions . Another approach involves a three-component reaction of heterocyclic aldehydes, amino acid esters, and dibenzoylethylene under catalyst-free conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like 3-chloroperbenzoic acid.
Reduction: Typically involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridin-3-yl pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of pyridin-3-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals interactions with active site residues . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Pyridin-3-yl pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds also contain a pyridine ring fused to a pyrrolidine ring and exhibit similar biological activities.
Piperazine derivatives: These compounds share structural similarities and are used in similar applications, such as anticancer and antimicrobial agents.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyridine and pyrrolidine rings, which provides a distinct pharmacophore for drug design and development .
Properties
CAS No. |
62939-01-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
pyridin-3-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
BPXUFTBIXQGKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CN=CC=C2 |
Origin of Product |
United States |
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